trans-3-(Trimethylsilyl)allylalcohol
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Overview
Description
trans-3-(Trimethylsilyl)allylalcohol: is an organic compound with the molecular formula C6H14OSi trans-(3-Hydroxy-2-propen-1-yl)trimethylsilane . This compound is characterized by the presence of a trimethylsilyl group attached to an allyl alcohol moiety. It is commonly used in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Mesylation and Iodide Displacement: One common method for preparing trans-3-(Trimethylsilyl)allylalcohol involves the mesylation of allyl alcohol followed by displacement with iodide.
Hydrosilylation: Another method involves the hydrosilylation of propargyl alcohol with trimethylsilane in the presence of a platinum catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of platinum-based catalysts is common in these processes due to their high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-(Trimethylsilyl)allylalcohol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: TsCl, NaI
Major Products Formed:
Oxidation: Aldehydes, Carboxylic acids
Reduction: Saturated alcohols
Substitution: Tosylates, Iodides
Scientific Research Applications
Chemistry: trans-3-(Trimethylsilyl)allylalcohol is widely used as a building block in organic synthesis. It is particularly useful in the preparation of complex molecules through its ability to undergo selective reactions .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules.
Medicine: In medicinal chemistry, this compound is used in the synthesis of pharmaceutical intermediates. Its ability to undergo selective transformations makes it valuable in the development of new drugs .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of trans-3-(Trimethylsilyl)allylalcohol involves its ability to participate in a variety of chemical reactions due to the presence of the trimethylsilyl group and the allyl alcohol moiety. The trimethylsilyl group can stabilize reaction intermediates, facilitating selective transformations. The allyl alcohol moiety allows for reactions such as oxidation, reduction, and substitution, making this compound highly versatile in organic synthesis .
Comparison with Similar Compounds
- trans-3-(Trimethylsilyl)-2-propen-1-ol
- trans-(3-Hydroxy-2-propen-1-yl)trimethylsilane
- 3-(Trimethylsilyl)propargyl alcohol
Comparison: trans-3-(Trimethylsilyl)allylalcohol is unique due to its combination of the trimethylsilyl group and the allyl alcohol moiety. This combination provides enhanced stability and reactivity compared to similar compounds. For example, trans-3-(Trimethylsilyl)-2-propen-1-ol lacks the allyl alcohol moiety, making it less versatile in certain reactions. Similarly, 3-(Trimethylsilyl)propargyl alcohol has a different structure, leading to different reactivity and applications .
Properties
Molecular Formula |
C6H14OSi |
---|---|
Molecular Weight |
130.26 g/mol |
IUPAC Name |
(E)-3-trimethylsilylprop-1-en-1-ol |
InChI |
InChI=1S/C6H14OSi/c1-8(2,3)6-4-5-7/h4-5,7H,6H2,1-3H3/b5-4+ |
InChI Key |
JKKTXDCTGMUFBS-SNAWJCMRSA-N |
Isomeric SMILES |
C[Si](C)(C)C/C=C/O |
Canonical SMILES |
C[Si](C)(C)CC=CO |
Origin of Product |
United States |
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